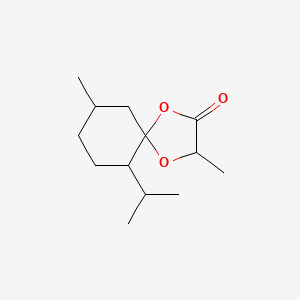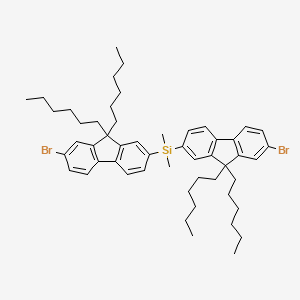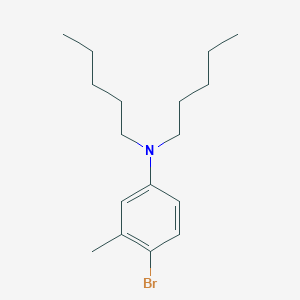
4-Bromo-3-methyl-N,N-dipentylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-methyl-N,N-dipentylaniline is an organic compound with the molecular formula C18H30BrN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by pentyl groups, and the aromatic ring is substituted with a bromine atom and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-N,N-dipentylaniline typically involves the bromination of 3-methyl-N,N-dipentylaniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Bromo-3-methyl-N,N-dipentylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Major Products
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Oxidation: Formation of 4-bromo-3-methylbenzoic acid.
Reduction: Formation of this compound with reduced functional groups.
科学的研究の応用
4-Bromo-3-methyl-N,N-dipentylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Bromo-3-methyl-N,N-dipentylaniline involves its interaction with specific molecular targets and pathways. The bromine and methyl groups on the aromatic ring influence its electronic properties, affecting its reactivity and binding affinity to various enzymes and receptors. The pentyl groups on the nitrogen atom enhance its lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
4-Bromo-3-methylaniline: Lacks the dipentyl groups, making it less lipophilic and potentially less bioactive.
4-Bromo-3-methylbenzonitrile: Contains a nitrile group instead of the dipentyl groups, altering its reactivity and applications.
4-Bromo-3-methyl-N-propylbenzamide:
Uniqueness
4-Bromo-3-methyl-N,N-dipentylaniline is unique due to the presence of both bromine and methyl substituents on the aromatic ring, combined with the dipentyl groups on the nitrogen atom. This unique structure imparts distinct electronic and steric properties, making it valuable for specific chemical transformations and applications in various fields.
特性
CAS番号 |
823216-23-5 |
|---|---|
分子式 |
C17H28BrN |
分子量 |
326.3 g/mol |
IUPAC名 |
4-bromo-3-methyl-N,N-dipentylaniline |
InChI |
InChI=1S/C17H28BrN/c1-4-6-8-12-19(13-9-7-5-2)16-10-11-17(18)15(3)14-16/h10-11,14H,4-9,12-13H2,1-3H3 |
InChIキー |
URXOAWDZNWVQLC-UHFFFAOYSA-N |
正規SMILES |
CCCCCN(CCCCC)C1=CC(=C(C=C1)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B14207035.png)
![1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene](/img/structure/B14207041.png)
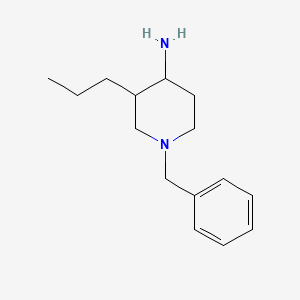


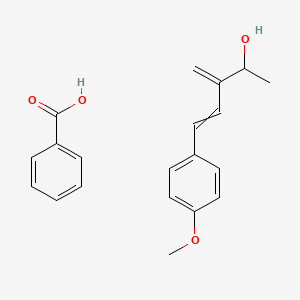
![[(1R,2R)-2-Acetylcyclopropyl]acetic acid](/img/structure/B14207079.png)
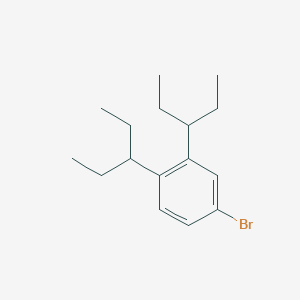

![Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14207087.png)
